molecular formula C8H5N3O4 B13038519 5-nitro-1H-indazole-6-carboxylic acid

5-nitro-1H-indazole-6-carboxylic acid

Cat. No.: B13038519
M. Wt: 207.14 g/mol
InChI Key: VHRWGASEOBURCL-UHFFFAOYSA-N
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Description

5-nitro-1H-indazole-6-carboxylic acid: is a heterocyclic compound that belongs to the indazole family. Indazoles are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential therapeutic applications . The presence of a nitro group at the 5-position and a carboxylic acid group at the 6-position makes this compound particularly interesting for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-indazole-6-carboxylic acid typically involves the nitration of 1H-indazole-6-carboxylic acid. One common method includes the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions . The reaction proceeds through electrophilic aromatic substitution, where the nitro group is introduced at the 5-position of the indazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing byproducts .

Chemical Reactions Analysis

Types of Reactions: 5-nitro-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Alcohols with acid catalysts for esterification.

    Oxidation: Strong oxidizing agents under controlled conditions.

Major Products Formed:

    Reduction: 5-amino-1H-indazole-6-carboxylic acid.

    Substitution: Esters of this compound.

    Oxidation: Oxidized derivatives, though less common.

Scientific Research Applications

Chemistry: 5-nitro-1H-indazole-6-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for further derivatization, making it valuable in the synthesis of more complex molecules .

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. The nitro group can interact with active sites of enzymes, leading to inhibition of their activity .

Medicine: The compound has shown promise in medicinal chemistry as a potential anticancer and antimicrobial agent. Its ability to inhibit specific enzymes makes it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5-nitro-1H-indazole-6-carboxylic acid involves its interaction with molecular targets such as enzymes. The nitro group can form hydrogen bonds and electrostatic interactions with amino acid residues in the active site of enzymes, leading to inhibition of their catalytic activity . This inhibition can disrupt metabolic pathways and cellular processes, making the compound effective in various biological applications.

Comparison with Similar Compounds

Uniqueness: 5-nitro-1H-indazole-6-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

5-nitro-1H-indazole-6-carboxylic acid

InChI

InChI=1S/C8H5N3O4/c12-8(13)5-2-6-4(3-9-10-6)1-7(5)11(14)15/h1-3H,(H,9,10)(H,12,13)

InChI Key

VHRWGASEOBURCL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1[N+](=O)[O-])C(=O)O

Origin of Product

United States

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